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Introduction

A Disintegrin and Metalloproteinase 17 (ADAM17), also known as Tumor Necrosis Factor-a
Converting Enzyme (TACE), is a key cell-surface protease involved in the shedding of a wide
variety of extracellular domains of transmembrane proteins.[1] Its substrates include tumor
necrosis factor (TNF-a), epidermal growth factor receptor (EGFR) ligands, and other molecules
that play critical roles in inflammation, immunity, development, and cancer.[1][2] The
dysregulation of ADAM17 activity is implicated in numerous pathological conditions, making it
an attractive target for therapeutic intervention.

Fluorogenic substrates provide a sensitive and continuous method for assaying ADAM17
activity, making them ideal for high-throughput screening (HTS) of potential inhibitors and for
detailed kinetic studies.[3] These substrates are typically peptides containing a fluorophore and
a quencher pair. In the intact substrate, the fluorescence of the fluorophore is quenched by the
guencher through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by
ADAM17, the fluorophore and quencher are separated, leading to an increase in fluorescence
that can be monitored in real-time.

These application notes provide detailed protocols for performing ADAM17 kinetic assays using
fluorogenic substrates, a summary of kinetic data for various substrates, and an overview of the
key signaling pathways regulated by ADAM17.
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Data Presentation: Kinetic Parameters of
Fluorogenic Substrates for ADAM17

The selection of an appropriate fluorogenic substrate is critical for a successful ADAM17 kinetic
assay. The table below summarizes the kinetic parameters for several commonly used
fluorogenic substrates. These values can be used to guide substrate selection based on the
specific experimental requirements, such as the desired sensitivity and substrate concentration.
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Substrate
Sequence

Fluorophor

e/Quencher

Km (uM)

kcat (s™)

kcat/Km
(M—1s?)

Reference

Dabcyl-Pro-
Arg-Ala-Ala-
Ala-
Homophe-
Thr-Ser-Pro-
Lys(FAM)-
NH:2
(PEPDABO64

)

Dabcyl/FAM

159+1.2

1.0+0.03

6.3 x 10* [4]

Mca-Pro-Leu-
Ala-GIn-Ala-
Val-Dpa-Arg-
Ser-Ser-Ser-
Arg-NH:z

Mca/Dpa

Not Reported

Not Reported

>500

pmol/min/ug

(Specific
Activity)

TNFa-based

substrate 4

Not Specified

12+1.0

0.14+0.01

1.2 x 10 [6]

TNFa-based

substrate 5

Not Specified

12+1.0

0.2+0.02

1.7 x 10 6]

TNFa-based
substrate 6
(juxtamembra

ne)

Not Specified

24 +6.2

0.05 + 0.005

2.1 x 10° 6]

TNFa-based

substrate 7

Not Specified

3.0+0.2

0.07 + 0.005

2.3 x 10 [6]

TNFo-based
substrate 8 (2
o-helix-
inducing

heptads)

Not Specified

0.01 +0.001

1.3 x 10° [6]

TNFa-based

substrate 9

Not Specified

20x0.1

0.005
0.0001

2.5 x 108 6]
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(a-helical)

Generic
FRET Not Specified 4.38 + 0.65 0.04 £ 0.001 9.8 x 103 [7118]

Substrate

Note: Kinetic parameters can vary depending on the specific assay conditions (e.qg., buffer

composition, pH, temperature, and enzyme source). The data presented here should be used

as a reference.

Experimental Protocols
General Considerations

Enzyme Purity and Activity: Use highly purified, active recombinant ADAM17 for kinetic
assays. The specific activity of the enzyme should be determined and recorded for each
batch.

Substrate Handling: Fluorogenic substrates are often light-sensitive and should be stored
protected from light.[9] Prepare stock solutions in a suitable solvent, such as DMSO, and
store them at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[9]

Assay Buffer: The composition of the assay buffer can significantly impact ADAM17 activity.
A common assay buffer consists of 25 mM Tris, pH 8.0, and 0.005% Brij-35.[5][9] It is critical
to note that salts like CaClz, NaCl, and NazSOa4 can inhibit TACE activity and should be
avoided in the final assay solution.[5]

Instrumentation: A fluorescent plate reader capable of excitation and emission at the
appropriate wavelengths for the chosen fluorophore/quencher pair is required. For
Dabcyl/FAM pairs, typical excitation and emission wavelengths are 485 nm and 530 nm,
respectively.[9] For Mca/Dpa pairs, excitation is at 320-328 nm and emission is at 393-405
nm.[5]

Protocol 1: Standard ADAM17 Kinetic Assay

This protocol is a general guideline for determining ADAM17 activity and can be adapted for

inhibitor screening.
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. Reagent Preparation:

ADAM17 Assay Buffer: 25 mM Tris, pH 8.0, 0.005% (w/v) Brij-35. Prepare fresh and keep on
ice.

Recombinant ADAM17: Thaw the enzyme on ice. Dilute the enzyme to the desired final
concentration (e.g., 0.2 ng/pL) in ADAM17 Assay Buffer.[5] Keep the diluted enzyme on ice
and use it immediately. Avoid repeated freeze-thaw cycles.

Fluorogenic Substrate: Thaw the substrate stock solution (e.g., 2 mM in DMSO). Dilute the
substrate to the desired final concentration (e.g., 20 uM) in ADAM17 Assay Buffer.[5]

Inhibitor (for screening): Prepare a stock solution of the inhibitor in a suitable solvent (e.g.,
DMSO). Make serial dilutions of the inhibitor in ADAM17 Assay Buffer. The final DMSO
concentration in the assay should not exceed 1%.[10]

. Assay Procedure (96-well plate format):
Add 50 pL of the diluted ADAM17 enzyme solution to each well of a black 96-well plate.

For inhibitor screening, add 10 pL of the inhibitor dilution to the appropriate wells. For control
wells (no inhibitor), add 10 pL of ADAM17 Assay Buffer containing the same concentration of
solvent as the inhibitor solution.

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

To initiate the reaction, add 40 pL of the diluted fluorogenic substrate solution to each well.
The final reaction volume will be 100 pL.

Immediately place the plate in a pre-warmed (37°C) fluorescent plate reader.

Measure the fluorescence intensity kinetically for a set period (e.g., 30-60 minutes) with
readings taken every 1-2 minutes. Use the appropriate excitation and emission wavelengths
for the substrate.

. Data Analysis:

For each well, plot the fluorescence intensity versus time.
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o Determine the initial velocity (Vo) of the reaction by calculating the slope of the linear portion
of the curve. The velocity is typically expressed in relative fluorescence units (RFU) per
minute.

» For inhibitor screening, calculate the percent inhibition for each inhibitor concentration
relative to the control (no inhibitor).

» Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable
model (e.g., a four-parameter logistic equation) to determine the ICso value.

Protocol 2: Determination of Km and VYmax

This protocol describes how to determine the Michaelis-Menten kinetic constants for an
ADAML17 substrate.

1. Reagent Preparation:
o Prepare ADAM17 Assay Buffer and recombinant ADAM17 as described in Protocol 1.

e Prepare a series of dilutions of the fluorogenic substrate in ADAM17 Assay Buffer, typically
ranging from 0.1x to 10x the expected Km value.

2. Assay Procedure:
e Add 50 pL of the diluted ADAM17 enzyme solution to each well of a black 96-well plate.

» To initiate the reactions, add 50 pL of each substrate dilution to separate wells. Include a
blank control with assay buffer instead of the enzyme.

e Immediately place the plate in a pre-warmed (37°C) fluorescent plate reader.
o Measure the fluorescence intensity kinetically as described in Protocol 1.
3. Data Analysis:

o Determine the initial velocity (Vo) for each substrate concentration.
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e Convert the Vo values from RFU/min to molar concentration of product per unit time (e.g.,
MM/min). This requires a standard curve of the free fluorophore.

 Plot the initial velocity (Vo) versus the substrate concentration ([S]).

 Fit the data to the Michaelis-Menten equation (Vo = (Vmax * [S]) / (Km + [S])) using non-
linear regression analysis to determine the values of Km and Vmax.

Mandatory Visualizations
ADAM17 Experimental Workflow
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ADAM17 Kinetic Assay Workflow
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Caption: Workflow for an ADAM17 kinetic assay.
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ADAM17 Signaling Pathways
ADAML17 plays a crucial role in mediating several important signaling pathways by cleaving and

releasing the ectodomains of various transmembrane proteins.

ADAML17 is the primary sheddase responsible for the conversion of membrane-bound pro-TNF-
a to its soluble, active form.[4] Soluble TNF-a can then bind to its receptors (TNFR1 and
TNFR2) on target cells, initiating downstream signaling cascades that regulate inflammation
and apoptosis.
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Caption: ADAM17 cleaves pro-TNF-a to initiate signaling.

ADAML17 activates the Epidermal Growth Factor Receptor (EGFR) signaling pathway by
cleaving and releasing EGFR ligands, such as Amphiregulin (AREG) and Transforming Growth
Factor-alpha (TGF-a), from the cell surface.[11] These soluble ligands can then bind to and
activate EGFR on the same or neighboring cells, leading to downstream signaling that
promotes cell proliferation, survival, and migration. There is also evidence for a positive
feedback loop where EGFR signaling can further activate ADAM17.[11]
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Caption: ADAM17 activates EGFR signaling via ligand shedding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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